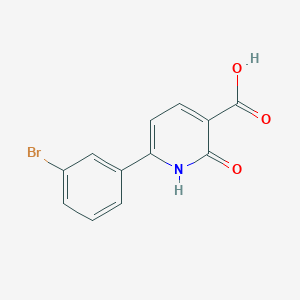

6-(3-Bromophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Vue d'ensemble

Description

Applications De Recherche Scientifique

Anticancer Potential

Cinnamic acid derivatives, including compounds with core structures similar to 6-(3-Bromophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid, have been explored for their anticancer properties. The chemical functionality of cinnamic acids allows for a variety of reactions that can be exploited in medicinal research, leading to the development of antitumor agents. These compounds have received significant attention due to their potential in cancer treatment, underscoring the need for further exploration of similar derivatives (De, Baltas, & Bedos-Belval, 2011).

Liquid-Liquid Extraction of Carboxylic Acids

The removal of carboxylic acids from aqueous streams, crucial for producing bio-based plastics, involves technologies like liquid-liquid extraction (LLX). Research on solvent developments for LLX of carboxylic acids, including those structurally related to 6-(3-Bromophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid, has been reviewed. This highlights the application of novel solvents like ionic liquids in the recovery process, indicating the relevance of these compounds in sustainable manufacturing processes (Sprakel & Schuur, 2019).

Biocatalyst Inhibition by Carboxylic Acids

The impact of carboxylic acids on engineered microbes used in fermentative production of bio-renewable chemicals has been a subject of study. Given the structural similarities, 6-(3-Bromophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid could potentially share these inhibitory effects on microbial strains, influencing the production of desired bioproducts. Understanding these interactions can aid in developing more robust microbial strains for industrial applications (Jarboe, Royce, & Liu, 2013).

Mécanisme D'action

Target of Action

Similar compounds have been found to target enoyl- [acyl-carrier-protein] reductase [nadh] in mycobacterium tuberculosis .

Mode of Action

It’s worth noting that similar compounds have been involved in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Similar compounds have been involved in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions.

Pharmacokinetics

Similar compounds have been studied for their pharmacokinetic properties . For instance, the maximum concentration (Cmax) of a similar compound reached 1.00 ± 0.45 h after oral administration .

Result of Action

Similar compounds have been reported to have various biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Action Environment

It’s worth noting that the success of suzuki–miyaura (sm) cross-coupling reactions, which similar compounds are involved in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Propriétés

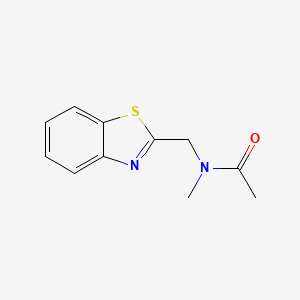

IUPAC Name |

6-(3-bromophenyl)-2-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrNO3/c13-8-3-1-2-7(6-8)10-5-4-9(12(16)17)11(15)14-10/h1-6H,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGAVPQIVNNYVCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CC=C(C(=O)N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3-Bromophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

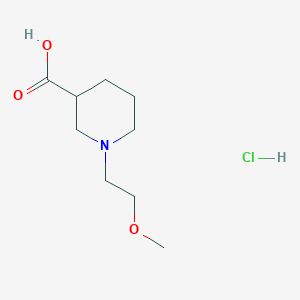

![N-{[1-(2,3-Dihydro-1H-inden-2-YL)piperidin-4-YL]-methyl}-2-methoxyethanamine dihydrochloride](/img/structure/B1439261.png)

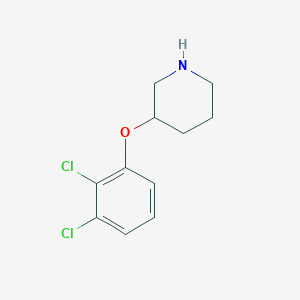

![4-[(3-Chlorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1439267.png)

![2-[4-(Sec-butyl)phenoxy]-5-fluoroaniline](/img/structure/B1439269.png)

![[(4-Hydrazinylphenyl)methyl]hydrazine](/img/structure/B1439270.png)